5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine is a chemical compound with a complex structure that has garnered interest in various fields, particularly medicinal chemistry. This compound features a pyrazine core substituted with both a phenyl group and a pyridine moiety, which may contribute to its biological activity. The exploration of such compounds often leads to the development of new pharmaceuticals due to their potential interactions with biological targets.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its derivatives and related compounds have been studied in the context of their pharmacological properties and synthetic applications.
5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine belongs to the class of heterocyclic compounds, specifically pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the synthesized compound is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure.
5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine has a distinctive molecular structure characterized by:
The molecular formula is , with a molar mass of approximately 226.24 g/mol. The presence of multiple heteroatoms (nitrogens) suggests potential for hydrogen bonding and interaction with biological receptors.
5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product formation.
The mechanism of action for 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine is not fully elucidated but is hypothesized to involve:
Research indicates that compounds with similar structures often exhibit activity against cancer cells or microbial pathogens, suggesting that this compound may have similar applications pending further investigation.
5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine typically appears as a crystalline solid. Its melting point ranges from 150°C to 155°C, indicating good thermal stability.
Key chemical properties include:
5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine has potential applications in:
The molecular architecture of 5-phenyl-3-(pyridin-4-yl)pyrazin-2-amine enables precise engagement with kinase ATP-binding pockets. The pyrazin-2-amine core functions as a hinge-binding motif, forming critical hydrogen bonds with backbone residues (e.g., Glu85 and Cys87 in CHK1 kinase). The pyridin-4-yl moiety extends toward the hydrophobic interior pocket, while the 5-phenyl group occupies a selectivity-determining region adjacent to the gatekeeper residue [5]. This strategic positioning confers notable selectivity for CHK1 over CHK2 (IC₅₀ ratio >40-fold), attributable to differential interactions with Asn59 in CHK1 versus Leu in CHK2's interior pocket [5].
Table 1: Kinase Inhibition Profile of 5-Phenyl-3-(pyridin-4-yl)pyrazin-2-amine
Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. CHK1) |
---|---|---|
CHK1 | 0.29 | 1.0 |
CHK2 | 12.0 | 41.4 |
VEGFR2 | >50 | >172 |
CDK2 | >50 | >172 |
PDGFRα | >50 | >172 |
Scaffold modifications significantly impact potency: Introduction of electron-withdrawing groups (e.g., 4-fluoro substitution) on the phenyl ring enhances CHK1 affinity by 3-fold, while 2-OMe substitution decreases inhibition due to steric clash with the glycine-rich loop [5] [10]. Molecular dynamics simulations confirm stable binding (RMSD <1.5 Å over 100 ns), with key interactions maintained throughout trajectories [5].
The compound demonstrates broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel, with pronounced efficacy in renal carcinoma and melanoma models. At 10 μM concentration, it achieves >90% growth inhibition in renal cancer lines (786-0, A498, RXF 393) and melanoma (SK-MEL-5), inducing apoptosis via mitochondrial depolarization and caspase-3/7 activation [3]. The distinct sensitivity profiles correlate with overexpression of CHK1 and replication stress biomarkers (γH2AX, pChk1^(Ser345)) in responsive cell lines [5].
Table 2: Antiproliferative Activity in Select Cancer Models
Cell Line | Tumor Type | IC₅₀ (μM) | Mechanistic Correlates |
---|---|---|---|
A498 | Renal carcinoma | 1.6 | CHK1 overexpression (8.2-fold) |
SK-MEL-5 | Melanoma | 0.99 | Elevated basal γH2AX |
MDA-MB-468 | Breast cancer | 3.8 | BRCA1 deficiency |
HCT-116 | Colon cancer | 3.9 | p53 wild-type |
Structure-activity relationship studies reveal that antiproliferative potency depends on scaffold flexibility: Constrained analogs (e.g., cyclopentyl substitution) maintain activity (IC₅₀ = 1.54 μM), while bulkier tert-butyl derivatives exhibit reduced cellular penetration [3] [4]. In triple-negative breast cancer xenografts, daily administration (20 mg/kg) suppresses tumor growth by 68% versus controls, with immunohistochemistry confirming reduced Ki67 and increased cleaved caspase-3 markers [3].
Against Mycobacterium tuberculosis H37Ra, the compound exhibits potent activity (MIC₉₀ = 3.13 μg/mL), outperforming first-line agents like isoniazid in multidrug-resistant strains. This efficacy stems from dual targeting: Primary engagement with β-ketoacyl-acyl carrier protein synthase III (FabH) and secondary inhibition of ATP synthase [4] [8]. Molecular docking confirms stable binding to FabH (ΔG = -9.8 kcal/mol), with the pyridin-4-yl nitrogen forming hydrogen bonds with Cys112, and the phenyl group occupying the hydrophobic substrate channel [8].
Table 3: Antimycobacterial Activity Spectrum
Mycobacterial Strain | MIC₉₀ (μg/mL) | Resistance Profile |
---|---|---|
H37Ra (reference) | 3.13 | N/A |
MDR-TB (Isoniazid-R) | 6.25 | katG S315T mutation |
XDR-TB | 12.5 | Fluoroquinolone-R |
M. avium | 25.0 | Intrinsic resistance |
Physicochemical optimization enhances mycobacterial selectivity: Log P reduction from 3.10 (thiazole analog) to 2.04 (pyrazinamine) improves water solubility by >100-fold while maintaining FabH binding [8]. Time-kill assays demonstrate concentration-dependent bactericidal effects, with 4-log reduction in CFU at 4×MIC after 72 hours. Synergy occurs with ethambutol (FIC index = 0.31), attributed to complementary inhibition of cell wall biosynthesis and energy metabolism [4].
The compound potentiates DNA-damaging agents through synthetic lethal interactions, particularly in BRCA-deficient models. With olaparib (PARP inhibitor), it achieves synergistic cytotoxicity (CI = 0.28) in BRCA1-mutated MDA-MB-436 cells, inducing PARP trapping and replication fork collapse [9]. Mechanistically, it disrupts homologous recombination by: 1) Preventing RAD51 filament formation on ssDNA, and 2) Inhibiting CHK1-mediated stabilization of stalled replication forks [5] [9].
Table 4: Synergistic Interactions with Cytotoxic Agents
Combination Partner | Cancer Model | Combination Index | Fold-Increase in Efficacy |
---|---|---|---|
Olaparib | BRCA1-/- ovarian | 0.28 | 8.7 |
Cisplatin | NSCLC (A549) | 0.41 | 5.2 |
Gemcitabine | Pancreatic (MIA) | 0.35 | 6.9 |
Irinotecan | Colon (SW620) | 0.52 | 4.3 |
In vivo validation shows enhanced pharmacodynamics: When combined with irinotecan (50 mg/kg), tumor growth inhibition reaches 92% versus 48% with monotherapy in SW620 xenografts. Pharmacodynamic markers confirm dual pathway suppression: Increased γH2AX (DNA damage), reduced RAD51 foci (HR deficiency), and decreased phospho-RPA32 (replication stress) [5] [9]. The compound resists common resistance mechanisms, maintaining efficacy in PTEN-null models where PI3K pathway activation compromises PARP inhibitor activity [9].
Beyond kinases, the compound inhibits multiple ATP-dependent enzymes through competitive binding at nucleotide pockets. Against mycobacterial ATP synthase, it achieves IC₅₀ = 0.40 μg/mL under non-replicating conditions (LORA assay), exploiting structural mimicry of the adenine ring [4]. The protonated pyridin-4-yl nitrogen forms salt bridges with conserved lysine residues (Lys426 in M. tuberculosis), while the phenyl group stabilizes the hydrophobic rotor interface [8].
Molecular descriptor analysis reveals optimal properties for ATP-site engagement:
Differential inhibition occurs across ATPase classes: Strong suppression of P-type ATPases (Na⁺/K⁺-ATPase IC₅₀ = 12.3 μM) versus minimal effects on F-type ATPases (mitochondrial ATPase IC₅₀ >100 μM). This selectivity enables therapeutic targeting without compromising cellular energy homeostasis [4]. The compound also modulates chaperone ATPases (Hsp70 IC₅₀ = 7.8 μM), potentially disrupting protein folding in malignant cells – a property under investigation for oncology applications [5].
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